molecular formula C22H21NO2S B2757210 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034445-25-3

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2757210
CAS No.: 2034445-25-3
M. Wt: 363.48
InChI Key: FKXBDADMUYPQLH-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a complex structure combining an indene moiety, a thiophene ring, and a benzamide group

Scientific Research Applications

Chemistry

In organic synthesis, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.

Medicine

Potential medicinal applications include its use as a lead compound for the development of drugs targeting specific pathways or receptors. Its structure suggests it could interact with enzymes or receptors involved in various diseases.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the reduction of 2-methoxy-1-indanone using a reducing agent such as sodium borohydride.

    Alkylation: The indene derivative is then alkylated with a suitable alkyl halide to introduce the benzyl group.

    Amidation: The alkylated product undergoes amidation with 4-(thiophen-3-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the indene moiety can undergo oxidation to form a carbonyl group.

    Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the thiophene ring.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-2-yl)benzamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(furan-3-yl)benzamide

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-25-22(12-18-4-2-3-5-19(18)13-22)15-23-21(24)17-8-6-16(7-9-17)20-10-11-26-14-20/h2-11,14H,12-13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXBDADMUYPQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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